Cas no 62348-24-7 (4-Methyloxazole-5-carbonyl chloride)

4-Methyloxazole-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Oxazolecarbonyl chloride, 4-methyl-
- 4-methyl-1,3-oxazole-5-carbonyl chloride
- 4-Methyloxazole-5-carbonyl chloride
- 4-Methyl-5-oxazolecarbonyl chloride
- 4-methyl-5-oxazolecarboxylic acid
- 4-methyl-oxazol-5-carbonyl chloride
- 4-METHYLOXAZOLE-5-CARBONYLCHLORIDE
- YPKNOSGIABPXKS-UHFFFAOYSA-N
- 4-methyl-oxazole-5-carbonyl-chloride
- MFCD06200856
- EN300-7088009
- FT-0692550
- SCHEMBL891939
- AM101041
- AKOS006344210
- AT23456
- 62348-24-7
- DTXSID20383589
- 4-Methyl-oxazole-5-carbonyl chloride
- MS-22240
- J-515796
- DB-004531
- SY064558
-
- MDL: MFCD06200856
- インチ: InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
- InChIKey: YPKNOSGIABPXKS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)Cl)OC=N1
計算された属性
- せいみつぶんしりょう: 144.99300
- どういたいしつりょう: 144.9930561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
- 互変異性体の数: 何もない
じっけんとくせい
- ふってん: 80 °C
- PSA: 43.10000
- LogP: 1.36200
4-Methyloxazole-5-carbonyl chloride セキュリティ情報
- 危険物輸送番号:3265
- 危険カテゴリコード: 14-34
- セキュリティの説明: 22-26-36/37/39-45
-
危険物標識:
4-Methyloxazole-5-carbonyl chloride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyloxazole-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR15748-250mg |
4-Methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 97% | 250mg |
£110.00 | 2024-05-25 | |
Apollo Scientific | OR15748-1g |
4-Methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 97% | 1g |
£265.00 | 2024-05-25 | |
abcr | AB224357-1 g |
4-Methyloxazole-5-carbonyl chloride; 95% |
62348-24-7 | 1g |
€285.00 | 2023-02-22 | ||
1PlusChem | 1P00EBHW-100mg |
4-METHYLOXAZOLE-5-CARBONYL CHLORIDE |
62348-24-7 | 95% | 100mg |
$167.00 | 2024-04-22 | |
Ambeed | A304548-1g |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 97% | 1g |
$324.0 | 2024-04-18 | |
A2B Chem LLC | AG67284-1g |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 95% | 1g |
$603.00 | 2024-04-19 | |
abcr | AB224357-1g |
4-Methyloxazole-5-carbonyl chloride, 95%; . |
62348-24-7 | 95% | 1g |
€1284.00 | 2025-02-20 | |
TRC | M337000-10mg |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M337000-50mg |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 50mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-7088009-10.0g |
4-methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 95.0% | 10.0g |
$1471.0 | 2025-03-12 |
4-Methyloxazole-5-carbonyl chloride 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4-Methyloxazole-5-carbonyl chlorideに関する追加情報
Introduction to 4-Methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7) and Its Emerging Applications in Chemical Biology
4-Methyloxazole-5-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 62348-24-7, is a versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic carbonyl chloride derivative features a unique structural framework, combining an oxazole ring with a methoxy substituent and a reactive carbonyl chloride group. The presence of these functional moieties makes it a valuable tool for synthetic chemists and biologists, particularly in the development of novel bioactive molecules.
The reactivity of 4-methyloxazole-5-carbonyl chloride stems from the electrophilic nature of the carbonyl chloride group, which readily participates in nucleophilic substitution reactions. This property allows for its extensive use in the synthesis of peptidomimetics, protease inhibitors, and other therapeutic agents. Furthermore, the oxazole ring introduces rigidity and electronic characteristics that can modulate the binding affinity and selectivity of drug candidates.
In recent years, there has been a surge in research focused on leveraging heterocyclic compounds like 4-methyloxazole-5-carbonyl chloride for medicinal chemistry applications. The oxazole scaffold, known for its stability and biological relevance, has been incorporated into various pharmacophores. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting bacterial proteases, which are critical in combating antibiotic-resistant strains. The methoxy group on the oxazole ring further enhances the compound’s versatility by allowing for selective modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
One of the most compelling aspects of 4-methyloxazole-5-carbonyl chloride is its role in the synthesis of functionally diverse molecules. Researchers have utilized this compound to develop novel fluorescent probes for cellular imaging, where the oxazole ring serves as an electron-deficient core that can be tuned to specific wavelengths. Additionally, its incorporation into macrocyclic structures has enabled the creation of molecular clips capable of binding to DNA or RNA with high specificity. These advancements underscore the compound’s potential as a building block in next-generation diagnostics and therapeutics.
The pharmaceutical industry has also embraced 4-methyloxazole-5-carbonyl chloride as a key intermediate in drug discovery pipelines. Its ability to undergo facile derivatization makes it an ideal candidate for generating libraries of compounds for high-throughput screening. Recent publications highlight its use in synthesizing kinase inhibitors, where the oxazole moiety contributes to optimal binding interactions with target enzymes. Moreover, the carbonyl chloride functionality allows for rapid introduction of amide or ester linkages, facilitating further structural diversification.
From a synthetic chemistry perspective, 4-methyloxazole-5-carbonyl chloride offers remarkable advantages due to its well-defined reactivity patterns. The compound’s compatibility with various organic transformations makes it a cornerstone in multi-step syntheses. For example, it can be employed in constructing complex heterocycles through cyclization reactions or expanded into larger molecular frameworks via polymerization strategies. These synthetic pathways have enabled chemists to explore new chemical spaces and discover innovative molecular architectures with potential biological activity.
The growing interest in 4-methyloxazole-5-carbonyl chloride is also driven by its environmental and economic benefits. As sustainable chemistry becomes increasingly important, researchers are seeking greener alternatives for traditional synthetic methods. The use of this compound aligns with these principles by providing efficient routes to complex molecules without excessive waste generation. Furthermore, its scalability in industrial settings ensures that it remains a practical choice for large-scale drug production.
In conclusion, 4-methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing novel bioactive molecules across various therapeutic areas. As scientific understanding evolves and new methodologies emerge, this compound will continue to play a pivotal role in advancing drug discovery and development efforts worldwide.
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